Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate
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Overview
Description
Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate, commonly known as Boc-L-tert-leucine, is a chemical compound that has been widely used in scientific research. It is a carbamate derivative of the amino acid leucine and is commonly used as a protecting group in peptide synthesis.
Mechanism Of Action
Boc-L-tert-leucine acts as a protecting group in peptide synthesis, preventing unwanted reactions from occurring during the synthesis process. It is typically used to protect the amine group of the amino acid leucine, which is susceptible to unwanted reactions. Boc-L-tert-leucine is easily removed from the peptide using acid-catalyzed hydrolysis, which allows for the synthesis of the desired peptide.
Biochemical And Physiological Effects
Boc-L-tert-leucine does not have any known biochemical or physiological effects. It is used solely as a protecting group in peptide synthesis and does not interact with biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Boc-L-tert-leucine as a protecting group in peptide synthesis is its ease of removal. Boc-L-tert-leucine can be easily removed using acid-catalyzed hydrolysis, which allows for the synthesis of the desired peptide. Another advantage is its compatibility with a wide range of amino acids.
One limitation of using Boc-L-tert-leucine is its cost. Boc-L-tert-leucine is a relatively expensive reagent, which can increase the cost of peptide synthesis. Another limitation is its sensitivity to acid. Boc-L-tert-leucine can be hydrolyzed under acidic conditions, which can result in unwanted side reactions.
Future Directions
There are several future directions for the use of Boc-L-tert-leucine in scientific research. One direction is the development of new methods for peptide synthesis using Boc-L-tert-leucine as a protecting group. Another direction is the synthesis of new peptide libraries using Boc-L-tert-leucine. Additionally, Boc-L-tert-leucine could be used in the development of new drugs and therapeutic agents.
Conclusion:
Boc-L-tert-leucine is a carbamate derivative of the amino acid leucine that is commonly used as a protecting group in peptide synthesis. It has several advantages, including its ease of removal and compatibility with a wide range of amino acids. However, it also has limitations, including its cost and sensitivity to acid. There are several future directions for the use of Boc-L-tert-leucine in scientific research, including the development of new methods for peptide synthesis and the synthesis of new peptide libraries.
Synthesis Methods
Boc-L-tert-leucine can be synthesized using a variety of methods. One of the most common methods is through the reaction of tert-butyl chloroformate with L-leucine in the presence of a base such as triethylamine. The resulting product is then treated with 3-penten-2-ol to yield Boc-L-tert-leucine.
Scientific Research Applications
Boc-L-tert-leucine has been widely used in scientific research as a protecting group in peptide synthesis. It is commonly used in the synthesis of peptide libraries and in the development of new drugs. Boc-L-tert-leucine has also been used in the synthesis of cyclic peptides and in the development of new methods for peptide synthesis.
properties
CAS RN |
140199-89-9 |
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Product Name |
Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate |
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h6-8H,1-5H3,(H,11,12)/b7-6-/t8-/m0/s1 |
InChI Key |
VYBCRIWHFRNYAQ-UAPHAKCISA-N |
Isomeric SMILES |
C/C=C\[C@H](C)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (1-methyl-2-butenyl)-, 1,1-dimethylethyl ester, [S-(Z)]- (9CI) |
Origin of Product |
United States |
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